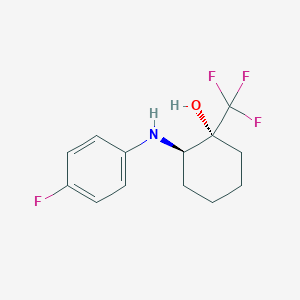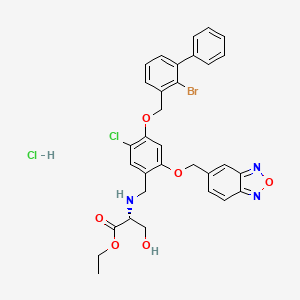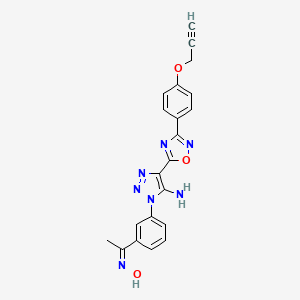![molecular formula C25H18F3N5 B11934541 2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine CAS No. 742112-34-1](/img/structure/B11934541.png)
2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OSU-03013 is a derivative of celecoxib, a well-known cyclooxygenase-2 inhibitor. This compound has garnered attention due to its potent anti-cancer properties, which are more pronounced than those of celecoxib . OSU-03013 is particularly noted for its ability to inhibit phosphoinositide-dependent kinase-1, making it a promising candidate for cancer treatment .
Vorbereitungsmethoden
The synthesis of OSU-03013 involves the modification of the celecoxib structureThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations . Industrial production methods for OSU-03013 are not extensively documented, but they likely follow similar protocols to those used in laboratory synthesis, scaled up to meet production demands .
Analyse Chemischer Reaktionen
OSU-03013 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the OSU-03013 molecule, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
OSU-03013 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.
Biology: Investigated for its role in inhibiting specific enzymes and pathways involved in cell proliferation and survival.
Medicine: Explored as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of OSU-03013 involves the inhibition of phosphoinositide-dependent kinase-1. This inhibition leads to the deactivation of downstream signaling pathways, such as the Akt pathway, which is crucial for cell survival and proliferation . By blocking these pathways, OSU-03013 induces apoptosis in cancer cells, making it a potent anti-cancer agent .
Vergleich Mit ähnlichen Verbindungen
OSU-03013 is often compared with other celecoxib derivatives, such as OSU-03012 and 2,5-Dimethyl-Celecoxib. These compounds share similar structures but differ in their biological activities and specific targets. OSU-03013 is unique in its potent inhibition of phosphoinositide-dependent kinase-1, which sets it apart from other celecoxib derivatives . Other similar compounds include:
OSU-03012: Another celecoxib derivative with potent anti-cancer properties.
2,5-Dimethyl-Celecoxib: Known for its anti-inflammatory and anti-cancer activities.
Eigenschaften
CAS-Nummer |
742112-34-1 |
|---|---|
Molekularformel |
C25H18F3N5 |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
2-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine |
InChI |
InChI=1S/C25H18F3N5/c26-25(27,28)23-14-22(33(32-23)19-10-8-18(9-11-19)31-24(29)30)17-7-12-21-16(13-17)6-5-15-3-1-2-4-20(15)21/h1-14H,(H4,29,30,31) |
InChI-Schlüssel |
UCOYIUOEXIYJFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)N=C(N)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)


![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)
![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)




![[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate](/img/structure/B11934542.png)
